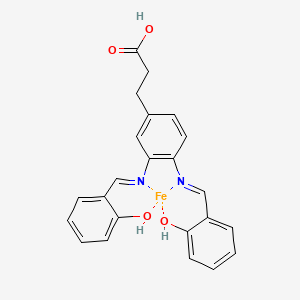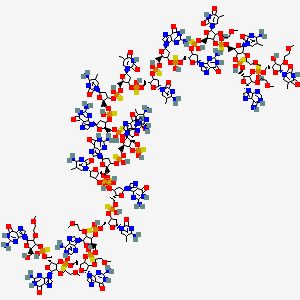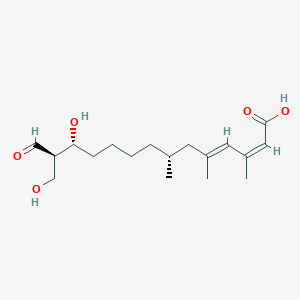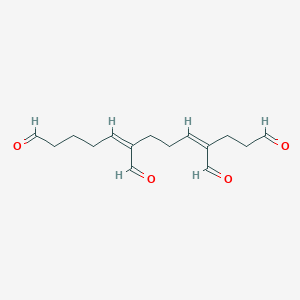
Salophen-10-propionate iron chelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salophen-10-propionate iron chelate is a synthetic compound that belongs to the class of iron chelators. Iron chelators are molecules that bind to iron ions, forming a stable complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Salophen-10-propionate iron chelate typically involves the reaction of salophen (a Schiff base ligand) with iron salts under controlled conditions. The reaction is usually carried out in a solvent-free environment using high-speed ball milling, which allows for a shorter reaction time and better yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-speed ball milling and other non-conventional activation methods can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Salophen-10-propionate iron chelate undergoes various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, cycling between different oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the chelate can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while substitution reactions may result in new chelate complexes with different ligands .
Aplicaciones Científicas De Investigación
Salophen-10-propionate iron chelate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Salophen-10-propionate iron chelate involves its ability to bind to iron ions, forming a stable complex. This binding can modulate the redox activity of iron, thereby influencing various biochemical processes. The compound targets heme oxygenase and other iron-related pathways, which play a crucial role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Desferrioxamine: A clinically used iron chelator with a high affinity for iron but limited by its hydrophilicity and need for high doses.
Deferiprone: Another clinically used iron chelator that is more effective at lower concentrations but has potential side effects.
Deferasirox: A newer iron chelator with better oral bioavailability but also associated with certain adverse effects.
Uniqueness of Salophen-10-propionate Iron Chelate
This compound stands out due to its unique structure, which allows for efficient binding and stabilization of iron ions.
Propiedades
Fórmula molecular |
C23H20FeN2O4 |
|---|---|
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
3-[3,4-bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid;iron |
InChI |
InChI=1S/C23H20N2O4.Fe/c26-21-7-3-1-5-17(21)14-24-19-11-9-16(10-12-23(28)29)13-20(19)25-15-18-6-2-4-8-22(18)27;/h1-9,11,13-15,26-27H,10,12H2,(H,28,29); |
Clave InChI |
AOOVPENTASRVLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)CCC(=O)O)N=CC3=CC=CC=C3O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-1-[(2S)-2-[[(2S,3S)-1-Chloro-6-(diaminomethylideneamino)-2-hydroxyhexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]azanium](/img/structure/B10776362.png)
![(2s,3s)-4-Cyclopropyl-3-{(3r,5r)-3-[2-Fluoro-4-(Methylsulfonyl)phenyl]-1,2,4-Oxadiazolidin-5-Yl}-1-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Oxobutan-2-Amine](/img/structure/B10776372.png)

![(4R,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B10776382.png)
![Iron(4+);2-[[2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate](/img/structure/B10776384.png)
![2-[[4-(2-Carboxyethyl)-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776385.png)
![(9alpha,13beta,17beta)-2-[(1z)-But-1-En-1-Yl]estra-1,3,5(10)-Triene-3,17-Diol](/img/structure/B10776395.png)

![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)
![Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)

![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
![(2S,3S)-2-amino-4-cyclopropyl-3-[3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776430.png)

